5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 4-bromo-1H-pyrazole: This can be synthesized by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of 4-(4-nitrophenyl)-1,3-thiazole: This involves the cyclization of 4-nitrobenzaldehyde with thiourea under acidic conditions.
Formation of the furan-2-carboxamide: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine.
The final step involves coupling these intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: The nitro group on the thiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of multiple heterocyclic rings suggests potential bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-(4-nitrophenyl)-1,3-thiazole
- Furan-2-carboxamide
Uniqueness
The uniqueness of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12BrN5O4S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrN5O4S/c19-12-7-20-23(8-12)9-14-5-6-16(28-14)17(25)22-18-21-15(10-29-18)11-1-3-13(4-2-11)24(26)27/h1-8,10H,9H2,(H,21,22,25) |
InChI Key |
QIUMMTZYBKOXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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